

# Fosciclopirox disodium CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | Fosciclopirox disodium |           |
| Cat. No.:            | B15617283              | Get Quote |

## Fosciclopirox Disodium: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Fosciclopirox disodium, a phosphoryloxymethyl ester-based prodrug of the antifungal agent Ciclopirox (CPX), is under investigation for its potential as an antineoplastic agent.[1][2] This technical guide provides a comprehensive overview of its core properties, mechanism of action, and relevant experimental data. Upon intravenous administration, Fosciclopirox is designed to be cleaved by phosphatases, releasing the active metabolite, Ciclopirox.[1] This prodrug strategy enhances the solubility of Ciclopirox, allowing for systemic administration and overcoming the limitations of poor oral bioavailability and gastrointestinal toxicity associated with its parent compound.[1][2][3]

## **Quantitative Data Summary**

For clarity and ease of comparison, the key quantitative data for **Fosciclopirox disodium** are summarized in the table below. It is important to note the distinction between the anhydrous and heptahydrate forms, which affects the molecular weight and formula.



| Parameter         | Value (Anhydrous)     | Value (Heptahydrate) |
|-------------------|-----------------------|----------------------|
| CAS Number        | 1380539-08-1[4][5][6] | Not explicitly found |
| Molecular Formula | C13H18NNa2O6P[4]      | C13H32NNa2O13P[7]    |
| Molecular Weight  | 361.24 g/mol [4]      | 487.35 g/mol [7]     |
| Exact Mass        | 361.0700 Da[4]        | Not explicitly found |

## **Mechanism of Action**

Fosciclopirox serves as a delivery system for Ciclopirox, which exerts its anticancer effects through multiple pathways. The primary mechanism involves the inhibition of the γ-secretase complex, a key regulator of Notch signaling, which is often dysregulated in various cancers.[6] [7][8]

The active metabolite, Ciclopirox, has been shown to:

- Inhibit the γ-Secretase Complex: By targeting Presenilin 1 and Nicastrin, components of the γ-secretase complex, CPX effectively downregulates the Notch signaling pathway.[7]
- Suppress Notch Signaling: This inhibition prevents the activation of Notch receptors and subsequently reduces the expression of downstream target genes like Hes1, cMYC, and Cyclin D1, which are critical for cancer cell proliferation and survival.[7]
- Chelate Metal Ions: Ciclopirox is known to chelate polyvalent metal cations such as Fe<sup>3+</sup>, which can inhibit metal-dependent enzymes essential for cellular processes, including mitochondrial electron transport.[7]
- Modulate Other Pathways: Evidence also suggests that CPX may inhibit the phosphorylation
  of downstream effectors of the mTORC1 pathway and downregulate cell cycle proteins like
  cyclin D1 and E1, leading to cell cycle arrest.[1]

Below is a diagram illustrating the signaling pathway affected by Fosciclopirox's active metabolite, Ciclopirox.





Click to download full resolution via product page

Fosciclopirox/Ciclopirox Mechanism of Action



## **Experimental Protocols**

Detailed experimental protocols are crucial for replicating and building upon existing research. While specific, step-by-step synthesis methods for **Fosciclopirox disodium** are not publicly detailed in the reviewed literature, protocols for evaluating its biological activity have been described.

## In Vitro Evaluation of Anticancer Activity

- 1. Cell Proliferation Assay:
- Objective: To determine the dose- and time-dependent effect of Ciclopirox on the proliferation of bladder cancer cell lines (e.g., T24, UM-UC-3).
- Methodology:
  - Seed bladder cancer cells in 96-well plates and allow them to adhere overnight.
  - Treat the cells with increasing concentrations of Ciclopirox (e.g., 0–40 μM) for various time points (e.g., 24, 48, 72 hours).
  - Assess cell viability and proliferation using a standard method, such as the MTT or WST-1 assay, measuring absorbance at the appropriate wavelength.
  - Compare the results to untreated control cells to determine the percentage of inhibition.[7]
     [9]
- 2. Colony Formation (Clonogenicity) Assay:
- Objective: To assess the long-term effect of Ciclopirox on the ability of single cancer cells to form colonies.
- Methodology:
  - Plate cells at a low density in 6-well plates.
  - Treat the cells with various concentrations of Ciclopirox (e.g., 0–20 μM) for a defined period (e.g., 48 hours).



- Remove the drug-containing medium and replace it with a fresh medium.
- Allow the cells to grow for a period sufficient for colony formation (e.g., 10 days).
- Fix the colonies with a solution like methanol and stain with crystal violet.
- Count the number of colonies to determine the clonogenic survival.[7][9]
- 3. Western Blot Analysis:
- Objective: To investigate the effect of Ciclopirox on the protein expression levels within the ysecretase and Notch signaling pathways.
- · Methodology:
  - Treat bladder cancer cells (e.g., T24, UM-UC-3) with Ciclopirox for a specified time.
  - Lyse the cells to extract total protein and determine the protein concentration using a BCA assay.
  - Separate protein lysates via SDS-PAGE and transfer them to a PVDF membrane.
  - Block the membrane and probe with primary antibodies against target proteins (e.g., Nicastrin, Presenilin 1, Hes1, cMYC, Cyclin D1).[7]
  - Incubate with appropriate HRP-conjugated secondary antibodies.
  - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the results. Use a loading control (e.g., β-actin) to ensure equal protein loading.

## In Vivo Preclinical Studies

- 1. Animal Model:
- The N-butyl-N-(4-hydroxybutyl) nitrosamine (BBN) induced mouse model is a validated model for studying bladder cancer.[2]
- 2. Dosing and Administration:







- Fosciclopirox (CPX-POM) is administered via intraperitoneal (IP) injection once daily for a specified treatment period (e.g., four weeks).[2]
- Doses used in studies have included 235 mg/kg and 470 mg/kg.[2]
- 3. Efficacy Evaluation:
- Tumor Volume: Bladder weight is used as a surrogate for tumor volume and is measured at the end of the study.[2]
- Tumor Staging: Histopathological analysis of bladder tissue is performed to assess tumor stage and grade.
- Proliferation Index: Immunohistochemical staining for proliferation markers (e.g., Ki-67) in bladder tumor tissues is conducted to assess the effect on cell proliferation.[2]

The following diagram outlines a general workflow for preclinical evaluation.





Click to download full resolution via product page

General Preclinical Experimental Workflow



## **Clinical Development**

Fosciclopirox has progressed to clinical trials. A first-in-human Phase 1 trial (NCT03348514) in patients with advanced solid tumors has been completed.[2][3][7] Further investigations are ongoing, including a Phase 2 trial (NCT04525131) for newly diagnosed or recurrent bladder cancer and a Phase 1 expansion study (NCT04608045) in muscle-invasive bladder cancer.[2] [8] These trials aim to establish the safety, dose tolerance, pharmacokinetics, and pharmacodynamics of Fosciclopirox in a clinical setting.[8]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Facebook [cancer.gov]
- 2. Fosciclopirox suppresses growth of high-grade urothelial cancer by targeting the γsecretase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Pharmacokinetics of Fosciclopirox, a Novel Treatment of Urothelial Cancers, in Rats and Dogs PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Fosciclopirox suppresses growth of high-grade urothelial cancer by targeting the γsecretase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Fosciclopirox disodium CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617283#fosciclopirox-disodium-cas-number-and-molecular-weight]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com